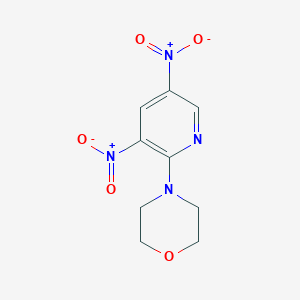
4-(3,5-Dinitropyridin-2-yl)morpholine
Vue d'ensemble
Description
4-(3,5-Dinitropyridin-2-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 3,5-dinitropyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dinitropyridin-2-yl)morpholine typically involves the reaction of 2-chloro-3,5-dinitropyridine with morpholine. The reaction is carried out in a solvent such as methanol at room temperature. The reaction mixture is stirred for a couple of hours until the starting materials are completely consumed, as confirmed by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dinitropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro groups on the pyridine ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include thiols and amines, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of nitro groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with thiols can yield thioether derivatives.
Reduction Reactions: The primary products are the corresponding amino derivatives.
Applications De Recherche Scientifique
4-(3,5-Dinitropyridin-2-yl)morpholine has several applications in scientific research:
Fluorescent Probes: It is used in the development of fluorescent probes for the detection of biothiols and hydrogen sulfide (H₂S) in biological samples.
Biological Studies: The compound’s derivatives are used in cell imaging and studying cellular processes involving biothiols.
Chemical Sensors: It is employed in the design of chemical sensors for detecting specific analytes in environmental and industrial samples.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dinitropyridin-2-yl)morpholine in its applications, such as fluorescent probes, involves the electron-withdrawing nature of the dinitropyridinyl group. This group can quench fluorescence through photoinduced electron transfer (PET). Upon interaction with target molecules like biothiols, the quenching effect is reversed, leading to an increase in fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitropyridine Derivatives: These compounds share the dinitropyridine core and exhibit similar reactivity and applications.
Naphthalimide-based Probes: These probes also utilize the electron-withdrawing properties of the dinitropyridinyl group for biothiol detection.
Uniqueness
4-(3,5-Dinitropyridin-2-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and biocompatibility compared to other dinitropyridine derivatives .
Propriétés
IUPAC Name |
4-(3,5-dinitropyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O5/c14-12(15)7-5-8(13(16)17)9(10-6-7)11-1-3-18-4-2-11/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXISBUEJLUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

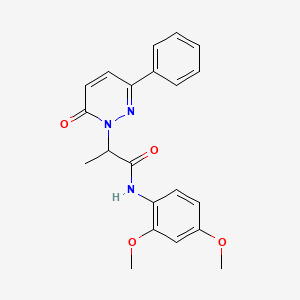
![1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene](/img/structure/B5192099.png)
![((2S)-1-{5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B5192104.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B5192117.png)
![4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B5192132.png)
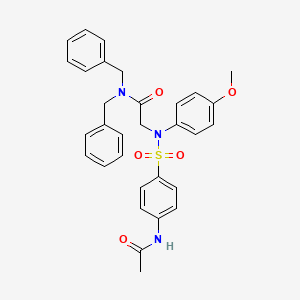
![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5192151.png)
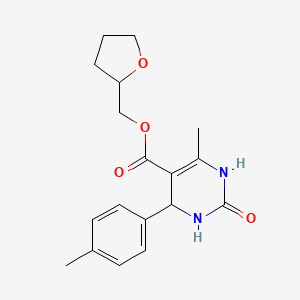
![3-(4-bromophenyl)-5-(4-methoxybenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5192168.png)
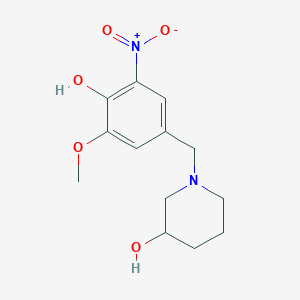
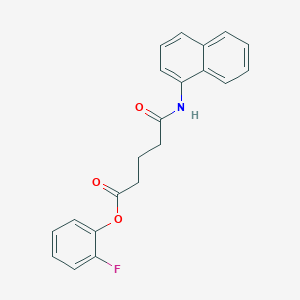
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(methoxymethyl)benzyl]methylamine](/img/structure/B5192176.png)
METHANONE](/img/structure/B5192180.png)
![2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide](/img/structure/B5192181.png)
